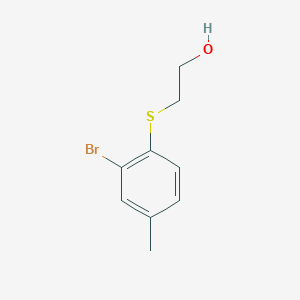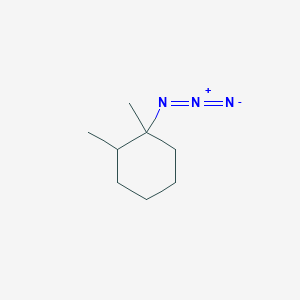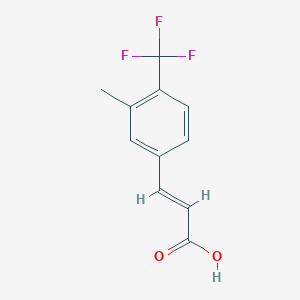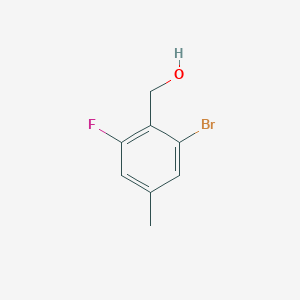
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol
Vue d'ensemble
Description
The compound “2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol” likely contains a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanol group via a sulfanyl linkage .
Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of the bromine, methyl, phenylsulfanyl, and ethanol groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions at the bromine atom or reactions at the ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific molecular structure . These could include properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Modification of Protective Groups in Peptide Synthesis
A study by Verhart and Tesser (2010) explored modifying the methyl group in 2-(methylsulphonyl)ethanol to create alcohols used to introduce amino-protective groups of the urethane type, which are labile in alkaline media. This research highlighted the potential of such modified compounds in peptide synthesis, showing that exchanging the methyl group with a phenyl group enhances base sensitivity, offering a new protective group with better stability and resistance to catalytic hydrogenolysis compared to the Fmoc group, suggesting its utility in peptide synthesis with improved efficiency and stability (Verhart & Tesser, 2010).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel secondary alcohols and their derivatives have been reported by Vorga and Badea (2021), highlighting the potential of such compounds in the development of new chemical entities for various applications. This study specifically synthesized a racemic secondary alcohol through S-alkylation and reduction processes, demonstrating the versatility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol in synthesizing complex organic molecules (Vorga & Badea, 2021).
Development of Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on a chemical scaffold derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol to produce compounds with potent activity against the gastric pathogen Helicobacter pylori. This research provides insights into the utility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol derivatives in developing targeted antibacterial agents, offering a promising avenue for the treatment of infections caused by H. pylori (Carcanague et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRGJGIUZHZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)





![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
